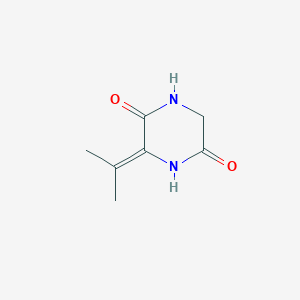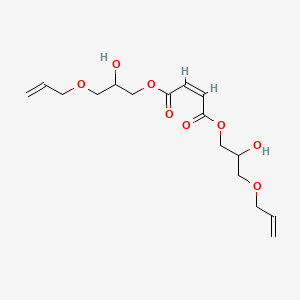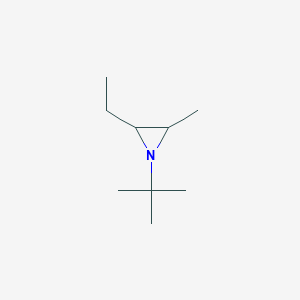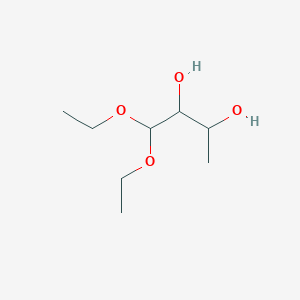![molecular formula C17H24O2 B14727690 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane CAS No. 5436-80-6](/img/structure/B14727690.png)
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring and a phenyl-substituted heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane typically involves the reaction of 1-phenylhept-1-en-2-ol with 1,3-dioxane under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-[(E)-1-phenylhex-1-en-2-yl]-1,3-dioxane
- 2-[(E)-1-phenylpent-1-en-2-yl]-1,3-dioxane
Comparison: Compared to its homologs, 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane has a longer carbon chain, which may influence its physical and chemical properties, such as solubility and reactivity. This compound’s unique structure provides distinct advantages in specific applications, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
5436-80-6 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C17H24O2/c1-2-3-5-11-16(17-18-12-8-13-19-17)14-15-9-6-4-7-10-15/h4,6-7,9-10,14,17H,2-3,5,8,11-13H2,1H3/b16-14+ |
InChI Key |
UEEDPAPVCMUTSS-JQIJEIRASA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C2OCCCO2 |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C2OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)







